molecular formula C14H19NO4 B2812211 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid CAS No. 1803566-59-7

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Cat. No.: B2812211
CAS No.: 1803566-59-7
M. Wt: 265.309
InChI Key: FFWRKVDYUBEKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol It is characterized by the presence of a methoxy group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidin-4-ol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid can be compared with other similar compounds, such as:

    4-Methoxybenzoic acid: Lacks the piperidine ring, making it less complex.

    1-Methylpiperidin-4-ol: Lacks the benzoic acid moiety, affecting its chemical properties.

    4-[(1-Methylpiperidin-4-yl)oxy]aniline: Contains an aniline group instead of a carboxylic acid group.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-methoxy-3-(1-methylpiperidin-4-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-15-7-5-11(6-8-15)19-13-9-10(14(16)17)3-4-12(13)18-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWRKVDYUBEKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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